molecular formula C9H9ClO2 B073635 1-(4-Chloro-2-hydroxyphenyl)propan-1-one CAS No. 1127-97-5

1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B073635
CAS No.: 1127-97-5
M. Wt: 184.62 g/mol
InChI Key: PQDGSZQBDYECBM-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-hydroxyphenyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.

    1-(4-Methyl-2-hydroxyphenyl)propan-1-one: Similar structure but with a methyl group instead of a chloro group.

    1-(4-Nitro-2-hydroxyphenyl)propan-1-one: Similar structure but with a nitro group instead of a chloro group.

Uniqueness

1-(4-Chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The chloro group enhances the compound’s electrophilicity, while the hydroxy group provides opportunities for hydrogen bonding and increased solubility in polar solvents .

Properties

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGSZQBDYECBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379606
Record name 1-(4-chloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-97-5
Record name 1-(4-chloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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